molecular formula C18H20N2O2 B15228244 4,7-Diisopropoxy-1,10-phenanthroline

4,7-Diisopropoxy-1,10-phenanthroline

Cat. No.: B15228244
M. Wt: 296.4 g/mol
InChI Key: HQACCIBCHPCZNQ-UHFFFAOYSA-N
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Description

4,7-Diisopropoxy-1,10-phenanthroline is an organic compound belonging to the phenanthroline family. Phenanthrolines are heterocyclic aromatic compounds characterized by a fused benzene and pyridine ring system. This particular compound features isopropoxy groups at the 4 and 7 positions of the phenanthroline core, which significantly influences its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diisopropoxy-1,10-phenanthroline typically involves the following steps:

  • Starting Materials: The synthesis begins with 1,10-phenanthroline as the core structure.

  • Isopropoxylation: The phenanthroline core undergoes a reaction with isopropyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) to introduce isopropoxy groups at the 4 and 7 positions.

  • Purification: The resulting product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: 4,7-Diisopropoxy-1,10-phenanthroline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form phenanthroline-quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced phenanthroline derivatives.

  • Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Phenanthroline-quinone derivatives.

  • Reduction Products: Reduced phenanthroline derivatives.

  • Substitution Products: Derivatives with different functional groups replacing the isopropoxy groups.

Scientific Research Applications

4,7-Diisopropoxy-1,10-phenanthroline has a wide range of applications in scientific research:

  • Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

  • Biology: The compound can be used as a fluorescent probe in biological imaging to study cellular processes.

  • Medicine: Its metal complexes are explored for their potential therapeutic applications, including anticancer and antimicrobial activities.

  • Industry: The compound is utilized in the development of sensors and materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 4,7-Diisopropoxy-1,10-phenanthroline exerts its effects depends on its specific application. For example, in coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and catalytic activity.

Molecular Targets and Pathways:

  • Coordination Chemistry: The molecular target is the metal ion, and the pathway involves the formation of metal-ligand complexes.

  • Biological Imaging: The target is cellular components, and the pathway involves fluorescence emission upon binding to specific biomolecules.

  • Therapeutic Applications: The target can be cancer cells or microbial cells, and the pathway involves the interaction of the metal complex with cellular components, leading to cytotoxic or antimicrobial effects.

Comparison with Similar Compounds

  • 4,7-Dihydroxy-1,10-phenanthroline: Features hydroxyl groups instead of isopropoxy groups.

  • 4,7-Dimethoxy-1,10-phenanthroline: Contains methoxy groups instead of isopropoxy groups.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

4,7-di(propan-2-yloxy)-1,10-phenanthroline

InChI

InChI=1S/C18H20N2O2/c1-11(2)21-15-7-9-19-17-13(15)5-6-14-16(22-12(3)4)8-10-20-18(14)17/h5-12H,1-4H3

InChI Key

HQACCIBCHPCZNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C2C=CC3=C(C=CN=C3C2=NC=C1)OC(C)C

Origin of Product

United States

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